molecular formula C15H11IN2OS B6076072 2-(benzylthio)-6-iodo-4-quinazolinol

2-(benzylthio)-6-iodo-4-quinazolinol

Cat. No. B6076072
M. Wt: 394.2 g/mol
InChI Key: IQIDTZAWBQMBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-6-iodo-4-quinazolinol is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized in the laboratory and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments. In

Mechanism of Action

The mechanism of action of 2-(benzylthio)-6-iodo-4-quinazolinol involves the inhibition of certain enzymes and proteins in the body. Specifically, the compound has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to a reduction in the proliferation of cancer cells, making this compound a potential candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects in the body. These include anti-inflammatory and antioxidant properties, as well as the ability to inhibit the activity of certain enzymes and proteins. Additionally, the compound has been shown to have a low toxicity profile, making it a potentially safe candidate for use in future research studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylthio)-6-iodo-4-quinazolinol in lab experiments is its ability to inhibit the activity of certain enzymes and proteins, which can be useful in studying the mechanisms of various diseases. Additionally, the compound has a low toxicity profile, making it a safe candidate for use in in vitro and in vivo studies. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are a number of future directions for research on 2-(benzylthio)-6-iodo-4-quinazolinol. One potential area of study is the development of new cancer therapies based on the compound's ability to inhibit the activity of tyrosine kinases. Additionally, further research could be done to explore the compound's anti-inflammatory and antioxidant properties and their potential applications in the treatment of other diseases. Finally, future studies could focus on improving the solubility of the compound in order to make it more useful in a wider range of experimental conditions.

Synthesis Methods

The synthesis of 2-(benzylthio)-6-iodo-4-quinazolinol involves the reaction of 2-aminobenzyl alcohol with iodine and thioacetic acid. The reaction is carried out in the presence of a catalyst such as copper powder and a solvent like acetic acid or ethanol. The resulting product is purified using column chromatography or recrystallization to obtain a pure compound.

Scientific Research Applications

2-(Benzylthio)-6-iodo-4-quinazolinol has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its ability to inhibit the activity of certain enzymes and proteins, which could have implications for the development of new drugs for the treatment of various diseases. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the development of new therapies for conditions such as arthritis and cancer.

properties

IUPAC Name

2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2OS/c16-11-6-7-13-12(8-11)14(19)18-15(17-13)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIDTZAWBQMBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.